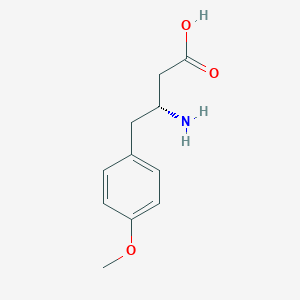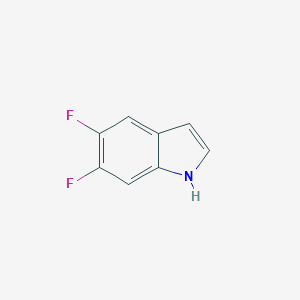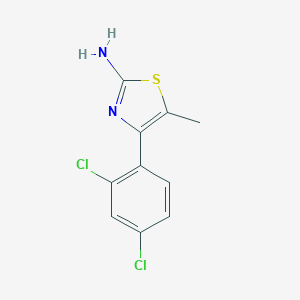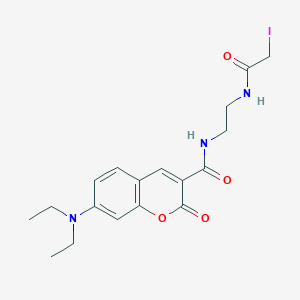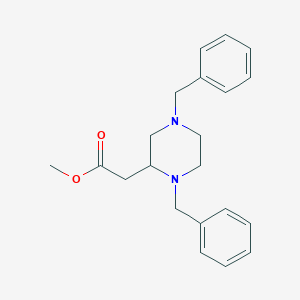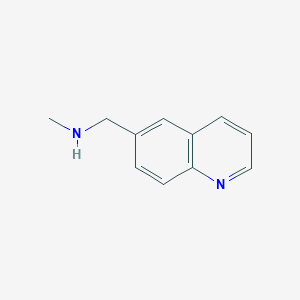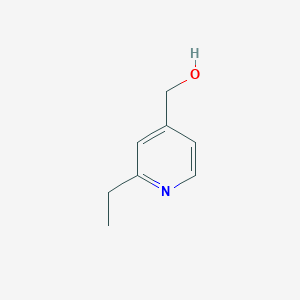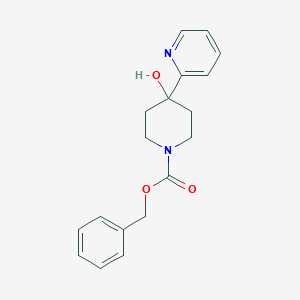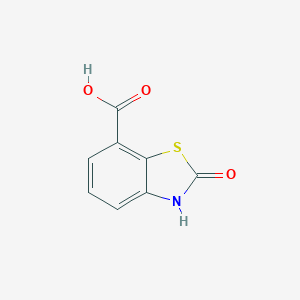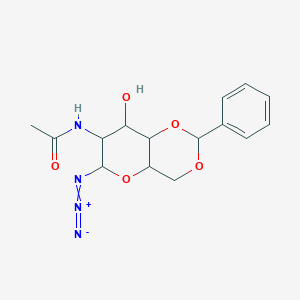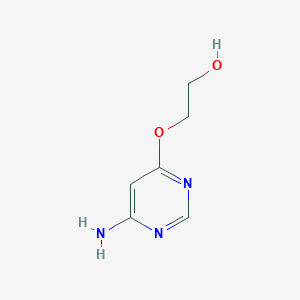
2-(6-Aminopyrimidin-4-yloxy)ethanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(6-Aminopyrimidin-4-yloxy)ethanol, also known as APE, is a chemical compound that has been studied extensively for its potential applications in scientific research. APE is a small molecule that has been shown to have a variety of interesting properties, including the ability to interact with certain biological pathways. In
Mécanisme D'action
The mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, but it is thought to involve its interaction with certain biological pathways. 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to inhibit the activity of certain enzymes, including protein kinases, which are involved in a variety of cellular processes. 2-(6-Aminopyrimidin-4-yloxy)ethanol may also interact with other proteins and molecules in the cell, leading to changes in cellular signaling and gene expression.
Effets Biochimiques Et Physiologiques
2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have a variety of biochemical and physiological effects, including the inhibition of cell growth and proliferation. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, 2-(6-Aminopyrimidin-4-yloxy)ethanol has been shown to have anti-inflammatory effects, which may be useful in the treatment of certain diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(6-Aminopyrimidin-4-yloxy)ethanol in lab experiments is its small size, which allows it to easily penetrate cell membranes and interact with intracellular targets. 2-(6-Aminopyrimidin-4-yloxy)ethanol is also relatively stable and can be easily synthesized in large quantities. However, one limitation is that 2-(6-Aminopyrimidin-4-yloxy)ethanol may have off-target effects, leading to unintended consequences in experiments. In addition, the mechanism of action of 2-(6-Aminopyrimidin-4-yloxy)ethanol is not fully understood, which may make it difficult to interpret results from experiments.
Orientations Futures
There are many future directions for research on 2-(6-Aminopyrimidin-4-yloxy)ethanol. One area of interest is its potential as a therapeutic agent for the treatment of cancer and other diseases. Another area of interest is its mechanism of action, which is not fully understood. Further research is needed to better understand how 2-(6-Aminopyrimidin-4-yloxy)ethanol interacts with biological pathways and to identify its molecular targets. In addition, more studies are needed to determine the safety and efficacy of 2-(6-Aminopyrimidin-4-yloxy)ethanol in humans. Overall, 2-(6-Aminopyrimidin-4-yloxy)ethanol is a promising compound that has the potential to be a valuable tool in scientific research and a potential therapeutic agent for the treatment of disease.
Applications De Recherche Scientifique
2-(6-Aminopyrimidin-4-yloxy)ethanol has been studied for its potential applications in a variety of scientific fields, including biochemistry, pharmacology, and neuroscience. One area of interest is its ability to modulate the activity of certain enzymes, such as protein kinases. 2-(6-Aminopyrimidin-4-yloxy)ethanol has also been shown to have potential as a therapeutic agent for the treatment of certain diseases, including cancer and neurological disorders.
Propriétés
Numéro CAS |
169677-50-3 |
|---|---|
Nom du produit |
2-(6-Aminopyrimidin-4-yloxy)ethanol |
Formule moléculaire |
C6H9N3O2 |
Poids moléculaire |
155.15 g/mol |
Nom IUPAC |
2-(6-aminopyrimidin-4-yl)oxyethanol |
InChI |
InChI=1S/C6H9N3O2/c7-5-3-6(9-4-8-5)11-2-1-10/h3-4,10H,1-2H2,(H2,7,8,9) |
Clé InChI |
ZZNRDBBAQJBTGK-UHFFFAOYSA-N |
SMILES |
C1=C(N=CN=C1OCCO)N |
SMILES canonique |
C1=C(N=CN=C1OCCO)N |
Synonymes |
Ethanol, 2-[(6-amino-4-pyrimidinyl)oxy]- (9CI) |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

